

# Technical Whitepaper: 2-Chloro-1-ethoxy-4-nitrobenzene

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## Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237

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Role: Intermediate for Halogenated Aniline Synthesis & Drug Discovery CAS: 5493-71-0

Synonyms: 2-Chloro-4-nitrophenetole; 3-Chloro-4-ethoxynitrobenzene

## Executive Summary

**2-Chloro-1-ethoxy-4-nitrobenzene** serves as a strategic "gateway" molecule in organic synthesis. Its primary utility lies in its reduction to 3-chloro-4-ethoxyaniline, a moiety that imparts lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs) and agrochemicals.

Unlike simple nitrobenzenes, the presence of the ortho-chlorine and para-ethoxy group creates a unique steric and electronic environment. This substitution pattern is highly valued in Structure-Activity Relationship (SAR) studies for:

- Agrochemicals: Benzoylurea chitin synthesis inhibitors (e.g., Lufenuron analogs).
- Oncology: Tubulin polymerization inhibitors (Combretastatin A-4 mimics).
- Immunology: Sphingosine-1-phosphate (S1P1) receptor agonists.

## Chemical Identity & Physical Profile[1]

Property	Specification
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>3</sub>
Molecular Weight	201.61 g/mol
CAS Number	5493-71-0
Appearance	Pale yellow to yellow crystalline solid
Melting Point	56–60 °C
Boiling Point	~283 °C (at 760 mmHg)
Solubility	Soluble in DCM, EtOAc, Ethanol; Insoluble in water
Reactivity	Susceptible to reduction (-NO <sub>2</sub> → -NH <sub>2</sub> ); Electrophilic aromatic substitution

## Synthetic Pathways

Two primary routes exist for the synthesis of this compound. The choice depends on raw material availability and scale.

### Method A: Nucleophilic Aromatic Substitution (Industrial Route)

This method utilizes 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene) as the starting material. The nitro group activates the para-chlorine (position 4) towards nucleophilic attack, while the meta-chlorine (position 3) remains intact.

- Mechanism: S<sub>N</sub>Ar (Addition-Elimination)
- Regioselectivity: >95% substitution at C4 due to para-activation by the nitro group.

Protocol:

- Preparation: Dissolve 1.0 eq of 3,4-dichloronitrobenzene in absolute ethanol.

- Nucleophile Generation: Separately, prepare a solution of sodium ethoxide (1.1 eq) by dissolving sodium metal in absolute ethanol.
- Reaction: Add the ethoxide solution dropwise to the nitrobenzene solution at 0–5 °C to control the exotherm.
- Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Concentrate ethanol, dilute with water, and filter the precipitated yellow solid. Recrystallize from ethanol/water.

## Method B: Alkylation of Phenols (Lab Scale / High Purity)

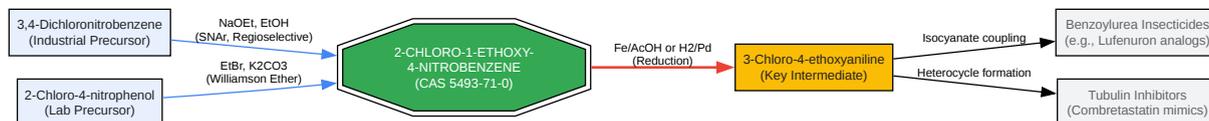
This route starts with 2-chloro-4-nitrophenol, utilizing a Williamson ether synthesis. It avoids regioselectivity issues entirely.

Protocol:

- Dissolution: Dissolve 2-chloro-4-nitrophenol (1.0 eq) in DMF.
- Deprotonation: Add  $K_2CO_3$  (1.5 eq) and stir for 30 minutes at room temperature.
- Alkylation: Add Ethyl Bromide or Ethyl Iodide (1.2 eq) dropwise.
- Heating: Heat to 60 °C for 4–6 hours.
- Workup: Pour into ice water. The product precipitates as a solid.<sup>[1]</sup> Filter and wash with cold water.

## Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the two synthesis routes and the critical downstream reduction to the aniline derivative.



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Caption: Convergent synthesis pathways leading to the target nitrobenzene and its downstream divergence into pharmaceutical and agrochemical scaffolds.

## Downstream Applications & Drug Development

The primary value of **2-chloro-1-ethoxy-4-nitrobenzene** is its conversion to 3-chloro-4-ethoxyaniline (CAS 5211-02-9). This aniline is a "privileged structure" in medicinal chemistry.

### A. Agrochemicals (Benzoylureas)

The 3-chloro-4-alkoxy motif is prevalent in benzoylurea insecticides, which function as chitin synthesis inhibitors.

- **Relevance:** While Lufenuron typically contains a polyfluorinated ether, the ethoxy-analog is a critical reference standard and intermediate for next-generation analogs designed to modulate lipophilicity (LogP) and soil half-life.
- **Chemistry:** The aniline is reacted with 2,6-difluorobenzoyl isocyanate to form the urea bridge.

### B. Oncology (Tubulin Inhibitors)

Research by Romagnoli et al. has identified the 3-chloro-4-ethoxyphenyl moiety as a potent pharmacophore in the design of Combretastatin A-4 (CA-4) analogues.

- **Mechanism:** These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing vascular collapse in tumors.
- **Potency:** Derivatives incorporating this specific chloro-ethoxy substitution pattern have shown IC<sub>50</sub> values in the nanomolar range against various cancer cell lines, often outperforming the natural product CA-4 in metabolic stability.

## C. Immunology (S1P1 Agonists)

In the search for Multiple Sclerosis treatments, the 3-chloro-4-ethoxyphenyl group has been utilized in the "tail" region of Sphingosine-1-phosphate (S1P1) receptor agonists. The chloro group provides steric bulk that locks the conformation, while the ethoxy group engages in hydrophobic interactions within the receptor pocket.

## Safety & Handling (HSE)

- **Hazards:** Like most nitroaromatics, this compound is harmful if swallowed (Acute Tox. 4) and causes skin/eye irritation.
- **Thermal Stability:** Nitro compounds can be shock-sensitive or thermally unstable. Do not distill the crude nitro product to dryness without DSC (Differential Scanning Calorimetry) testing.
- **Sensitization:** The downstream aniline (3-chloro-4-ethoxyaniline) is a potential skin sensitizer and should be handled in a fume hood with nitrile gloves.

## References

- Sigma-Aldrich.**2-Chloro-1-ethoxy-4-nitrobenzene** Product Data. Available at: (Verified via search).
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- PubChem.Compound Summary for CAS 5493-71-0. Available at: .
- Gavin Publishers.Preparation of 2-Aminophenols and 3-chloro-4-ethoxyaniline intermediates.

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## Sources

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